molecular formula C9H19NO B086703 1-Cyclohexylamino-2-propanol CAS No. 103-00-4

1-Cyclohexylamino-2-propanol

Cat. No. B086703
CAS RN: 103-00-4
M. Wt: 157.25 g/mol
InChI Key: HFHPBMVMXFZJNO-UHFFFAOYSA-N
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Description

1-Cyclohexylamino-2-propanol is a chemical compound with the linear formula C9H19NO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 1-Cyclohexylamino-2-propanol is represented by the linear formula C9H19NO . It has a molecular weight of 157.258 .

Scientific Research Applications

  • Alpha(2) Adrenoceptor Agonist : Cyclohexylamino oxazoline, an analogue of 1-Cyclohexylamino-2-propanol, is a potent alpha(2) adrenoceptor agonist. This has implications in receptor-ligand modeling and the synthesis of analogues with selective agonist activity (Wong et al., 2000).

  • Adsorption on Silica Surfaces : 1-Propanol and 2-Propanol, similar to 1-Cyclohexylamino-2-propanol, exhibit distinct adsorption behaviors on silica surfaces. These behaviors are vital for understanding the surface chemistry of alcohols and their applications in material science (Mizukami & Kurihara, 2003).

  • Excess Molar Volumes in Mixtures : The study of excess molar volumes of alcohol and cyclohexylamine mixtures, including 1-propanol, provides insights into the molecular interactions in such mixtures, which is important for various industrial applications (Radović et al., 2009).

  • Muscarinic Antagonist : The compound [2-(1-diethylaminopropyl)] 1-hydroxy-1,1′-bicyclohexyl-2-carboxylate, structurally related to 1-Cyclohexylamino-2-propanol, is a muscarinic antagonist. This has implications for drug development and pharmacological research (Bugno et al., 1997).

  • Transfer Hydrogenation Catalysts : The interaction of 1,3-bis(2-formylphenoxy)-2-propanol with chiral 1,2-diaminocyclohexane, similar to 1-Cyclohexylamino-2-propanol, is used in synthesizing chiral macrocyclic ONNO-type ligands for asymmetric transfer hydrogenation, relevant in chemical synthesis (Chen et al., 2007).

  • Pharmaceutical Applications : A 1-acylaminophenoxy-3-amino-2-propanol derivative, related to 1-Cyclohexylamino-2-propanol, has beta-adrenergic blocking activity, useful in treating heart diseases and hypertension (Mcduff & Traynor, 1994).

  • Biofuel Production : Metabolic engineering of Saccharomyces cerevisiae for 1-propanol production, structurally similar to 1-Cyclohexylamino-2-propanol, has potential applications in biofuel production (Nishimura et al., 2018).

  • Hydrodeoxygenation of Lignin-Derived Phenols : Cyclohexanols, related to 1-Cyclohexylamino-2-propanol, are important in the hydrodeoxygenation of lignin-derived phenols, which is significant for polymer, spices, and medicines production (Liu et al., 2017).

Safety And Hazards

The safety data sheets for similar compounds suggest that they are highly flammable and may cause serious eye irritation, respiratory irritation, drowsiness, dizziness, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1-(cyclohexylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8(11)7-10-9-5-3-2-4-6-9/h8-11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHPBMVMXFZJNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870443
Record name 2-Propanol, 1-(cyclohexylamino)-
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Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexylamino-2-propanol

CAS RN

103-00-4
Record name 1-(Cyclohexylamino)-2-propanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanol, 1-(cyclohexylamino)-
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Record name USAF DO-19
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Record name 2-Propanol, 1-(cyclohexylamino)-
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Record name 2-Propanol, 1-(cyclohexylamino)-
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Record name 1-cyclohexylaminopropan-2-ol
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Synthesis routes and methods I

Procedure details

To a solution of 1-amino-2-propanol (15 g, 0.199 mol) in ethanol (300 ml) was added cyclohexanone (31.4 mL, 0.299 mol). The reaction mixture was stirred at 0-10° C. for 10 minutes. Sodium borohydride (10.8 g, 0.285 mol) was added at 0° C., then stirred at rt for 15 minutes. The resultant reaction mixture was quenched with water, filtered through the Celite® reagent, and solvent was evaporated. The residue was dissolved in 2N HCl, washed with ethyl acetate; the pH of the aqueous layer was adjusted to 8 using saturated sodium bicarbonate solution. The compound was extracted with ethyl acetate. The organic layer was dried over sodium sulphate, concentrated to dryness, and the crude material was subjected to column chromatography to obtain 1-(cyclohexylamino)propan-2-ol. Yield: 22 g (70.1%); 1H NMR (400 MHz, DMSO-d6) δ 8.25 (bs, 1H), 5.25 (bs, 1H), 3.95-3.91 (m, 1H), 2.89-2.88 (dd, J=6, 9 Hz, 2H), 2.71-2.66 (m, 1H), 2.00-1.99 (m, 2H), 1.75-1.72 (m, 2H), 1.60-1.57 (m, 1H), 1.36-0.93 (m, 8H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
31.4 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Cyclohexanone (0.98 g, 10 mmol) and 1-amino-propan-2-ol (0.75 g, 10 mmol) were mixed and MeOH (20 mL), acetic acid (12 mg, 0.5 mmol), cyanoborohydride resin (7 g, 14 mmol, 2 mmol/g, prepared as described by A. R. Sande et al, Tetrahedron Letters 1984, 3501) were added. The reaction mixture was heated under reflux for 16 h. The resin was filtered off and the filtrate was evaporated in vacuo. The crude product was used without further purification.
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
12 mg
Type
reactant
Reaction Step Two
Name
cyanoborohydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
8
Citations
T Chen, T Sanjiki, H Kato, M Ohta - Bulletin of the Chemical Society of …, 1967 - journal.csj.jp
… This view may be supported by the fact that the reduction of the crude reaction mixture with lithium aluminum hydride gave, as distillable products, 1-cyclohexylamino-2-propanol (VIII) …
Number of citations: 18 www.journal.csj.jp
JL Webb, AH Corwin - Journal of the American Chemical Society, 1944 - ACS Publications
A number of l-alkylamino-2-propanols have been prepared by the hydrogenationof ketone-iso-propanolamine mixtures in the presence of Adams platinum catalyst. The synthesis is …
Number of citations: 27 pubs.acs.org
AC Cope, EM Hancock - Journal of the American Chemical …, 1944 - ACS Publications
The reaction of acid chlorides with the hydrochlorides of 2-alkylaminoethanols (RNHCH2-CH2OH-HCl), dissolved in a solvent such as chloroform or methylene chloride, has been …
Number of citations: 24 pubs.acs.org
RR Mod, FC Magne, EL Skau - Journal of the American Oil …, 1959 - Wiley Online Library
… Those not available from this source were 1-cyclohexylamino-2-propanol and hydroxylalkylamines from Commercial Solvents Corporation, Dow Chemical Company, or American …
Number of citations: 9 aocs.onlinelibrary.wiley.com
RH Higgins, WJ Faircloth, RG Baughman… - The Journal of Organic …, 1994 - ACS Publications
Ring opening of a series of 1-alkyl-and l-benzyl-3-azetidinols by 4-bromophenol without added base is reported. Opening of trons-2-methyl-and cis-and trans-2-phenyl-3-azetidinols is …
Number of citations: 34 pubs.acs.org
S Biffar, LJ Cohn, VJ Greely, DL Tibbets - Journal of Chromatography A, 1983 - Elsevier
The mobile phase was prepared by mixing 200 ml of the octylamine phosphate buffer, 650 ml of deionized distilled water and 150 ml of HPLC-grade acetonitrile. This solution was …
Number of citations: 4 www.sciencedirect.com
J DOULL, V PLZAK, SJ BROIS… - 1962 - apps.dtic.mil
INTRODUCTION were selected with the idea of obtaining exam-ples of as many different chemical types as The purpose of the radiation screening pro-possible. Since more information …
Number of citations: 2 apps.dtic.mil
Y Li, C Zhang, T Zhang, P Ma, Y Yu, Z Zhang… - Fuel, 2023 - Elsevier
The single atom solution is proposed for the CO 2 methanation. The catalytic mechanism of single atom solution on the methanation of CO 2 is studied. The catalytic performance of …
Number of citations: 1 www.sciencedirect.com

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